3-hydroxy-N'-[(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carbohydrazide
Description
This compound features a bicyclo[2.2.1]heptane (norbornane) core substituted with hydroxyl groups, a carbonyl moiety, and a carbohydrazide linkage.
Properties
Molecular Formula |
C22H36N2O4 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-hydroxy-N'-(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carbohydrazide |
InChI |
InChI=1S/C22H36N2O4/c1-17(2)19(5)7-9-21(17,11-13(19)25)15(27)23-24-16(28)22-10-8-20(6,14(26)12-22)18(22,3)4/h13-14,25-26H,7-12H2,1-6H3,(H,23,27)(H,24,28) |
InChI Key |
KTHKFBXSXFSTAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(CC2O)C(=O)NNC(=O)C34CCC(C3(C)C)(C(C4)O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N’-[(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carbohydrazide typically involves multiple steps. The starting materials often include 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid and hydrazine derivatives. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N’-[(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
Building Block for Complex Molecules : This compound serves as an essential precursor in the synthesis of more complex organic molecules due to its unique bicyclic structure and functional groups.
Biology
Biochemical Pathways : Research indicates that this compound may interact with biological macromolecules and play a role in various biochemical pathways. Studies are ongoing to elucidate its specific interactions and mechanisms of action.
Medicine
Therapeutic Potential : Preliminary investigations suggest that this compound could have therapeutic applications in treating various diseases. Its unique structure allows for potential interactions with specific molecular targets within biological systems.
Industrial Applications
Material Development : The compound is being explored for use in developing new materials and chemical processes due to its distinctive chemical properties that may enhance material performance.
In a study published in a peer-reviewed journal, researchers investigated the interaction of 3-hydroxy-N'-[(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carbohydrazide with enzyme targets related to metabolic pathways. The findings indicated that the compound exhibited inhibitory effects on specific enzymes involved in disease processes, suggesting its potential as a lead compound for drug development.
Case Study 2: Synthesis Optimization
A research team focused on optimizing the synthetic route for this compound to improve yield and reduce costs associated with its production. By employing continuous flow reactors and automated synthesis techniques, they were able to increase the efficiency of the synthesis process significantly while maintaining high purity levels.
Mechanism of Action
The mechanism by which 3-hydroxy-N’-[(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares its bicyclo[2.2.1]heptane framework with several derivatives, but key distinctions arise in functional groups and substituents:
Key Observations :
Predicted Physicochemical Properties :
Computational and Experimental Comparisons
- Similarity Metrics: Tanimoto Index: ’s HDAC inhibitor comparison (~70% similarity) implies that minor structural changes (e.g., hydroxyl vs. methyl groups) significantly alter bioactivity.
Biological Activity
The compound 3-hydroxy-N'-[(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carbohydrazide is a hydrazone derivative of bicyclic terpenes that has garnered interest for its potential biological activities. This article explores its pharmacological properties, including antioxidant, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.49 g/mol. The structure features a bicyclic framework that contributes to its unique biological properties.
Antioxidant Activity
Research indicates that compounds with similar bicyclic structures exhibit significant antioxidant properties. For instance, derivatives of bicyclic terpenes have shown to effectively scavenge free radicals in various assays, such as the DPPH assay. In studies involving related compounds, IC50 values for antioxidant activity ranged from 0.02 µM to 1.36 µM, suggesting a strong capacity to neutralize oxidative stress .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies against different cancer cell lines. For example:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HGC-27 (gastric cancer), and CNE 2 (nasopharyngeal carcinoma).
- Findings : Compounds structurally related to the target compound demonstrated IC50 values ranging from 2.64 µM to 8.84 µM against these cell lines, indicating moderate to potent antiproliferative effects .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in metabolic processes:
- Alpha-Glycosidase Inhibition : Enzyme inhibition studies showed that derivatives of bicyclic compounds could inhibit alpha-glycosidase with Ki values ranging from 63.85 µM to 851.05 µM.
- Acetylcholinesterase (AChE) Inhibition : The compound exhibited significant inhibition of AChE, which is crucial for neurotransmission regulation, with Ki values reported between 13.58 µM and 31.45 µM .
Case Study 1: Antioxidant Efficacy
A study published in MDPI evaluated the antioxidant capacity of several hydrazone derivatives derived from bicyclic terpenes using the DPPH assay. The synthesized compounds showed a strong correlation between their structural features and antioxidant activity, with the most effective compounds exhibiting IC50 values below 1 µM.
Case Study 2: Anticancer Screening
In a comparative study on the anticancer effects of various hydrazones, the compound demonstrated significant cytotoxicity against multiple cancer cell lines. The study highlighted that modifications in the hydrazone structure could enhance or diminish biological activity, emphasizing the importance of structural optimization in drug design.
Q & A
Q. What synthetic strategies are employed to construct the bicyclo[2.2.1]heptane core in this compound?
The bicyclo[2.2.1]heptane scaffold can be synthesized via Claisen-Schmidt condensation using camphor derivatives and aldehydes under solvent-free conditions, as demonstrated for analogous bicyclic systems . Alternatively, copper(I)-catalyzed cyclotrimerization of bromostannyl alkenes offers a pathway to syn/anti isomers, with steric effects influencing product ratios (e.g., 1:6 to 1:9 ratios observed in enantiopure systems) .
Q. Which spectroscopic and crystallographic methods validate the compound’s structure?
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- ¹H/¹³C NMR resolves stereochemistry and substituent positions, particularly for methyl and hydroxyl groups .
- X-ray crystallography (using SHELXL/SIR97 ) confirms absolute configuration and molecular packing. Refinement protocols in SHELX programs are critical for resolving high-resolution or twinned data .
Q. How is stereochemical purity ensured during synthesis?
Stereochemical control relies on chiral starting materials (e.g., enantiopure bromostannyl alkenes) and chromatographic purification (e.g., flash chromatography with EtOAc/hexane gradients) to isolate diastereomers. NMR coupling constants and NOE correlations further validate stereochemistry .
Advanced Research Questions
Q. How can reaction yields be optimized for sterically hindered derivatives of this compound?
Steric hindrance in bicyclic systems necessitates:
- Catalyst screening : Copper(I) thiophen-2-carboxylate improves trimerization efficiency compared to Cu(NO₃)₂, reducing side reactions .
- Design of Experiments (DoE) : Bayesian optimization algorithms systematically explore reaction parameters (e.g., temperature, stoichiometry) to maximize yield .
Q. What computational tools aid in designing derivatives with enhanced bioactivity?
- Machine learning (ML) : Predicts ligand-receptor interactions for target-specific modifications.
- High-throughput virtual screening : Identifies substituents that enhance binding affinity while maintaining metabolic stability.
- Density Functional Theory (DFT) : Models electronic effects of substituents on reactivity and stability .
Q. How are contradictions in crystallographic data resolved during structural refinement?
Discrepancies between experimental and modeled data are addressed by:
- Cross-validation : Comparing SHELXL refinement results with spectroscopic data (e.g., NMR-derived dihedral angles).
- Twinned data handling : Using SHELXE for iterative phasing and density modification in challenging cases .
Q. What strategies mitigate racemization during hydrazide coupling reactions?
- Low-temperature conditions (0–5°C) suppress thermal racemization.
- Activating agents : Employ carbodiimides (e.g., EDC/HOBt) to minimize side reactions.
- Chiral HPLC : Monitors enantiomeric excess post-synthesis .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound at 40–60°C and pH 1–13, monitoring degradation via LC-MS.
- Kinetic modeling : Fits degradation data to Arrhenius equations to predict shelf-life .
Methodological Challenges and Solutions
Q. What experimental pitfalls arise in characterizing bicyclic hydrazides, and how are they addressed?
Q. How are regioselectivity issues managed in functionalizing the bicyclo[2.2.1]heptane scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
